

An In-depth Technical Guide to 5-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-chloroaniline*

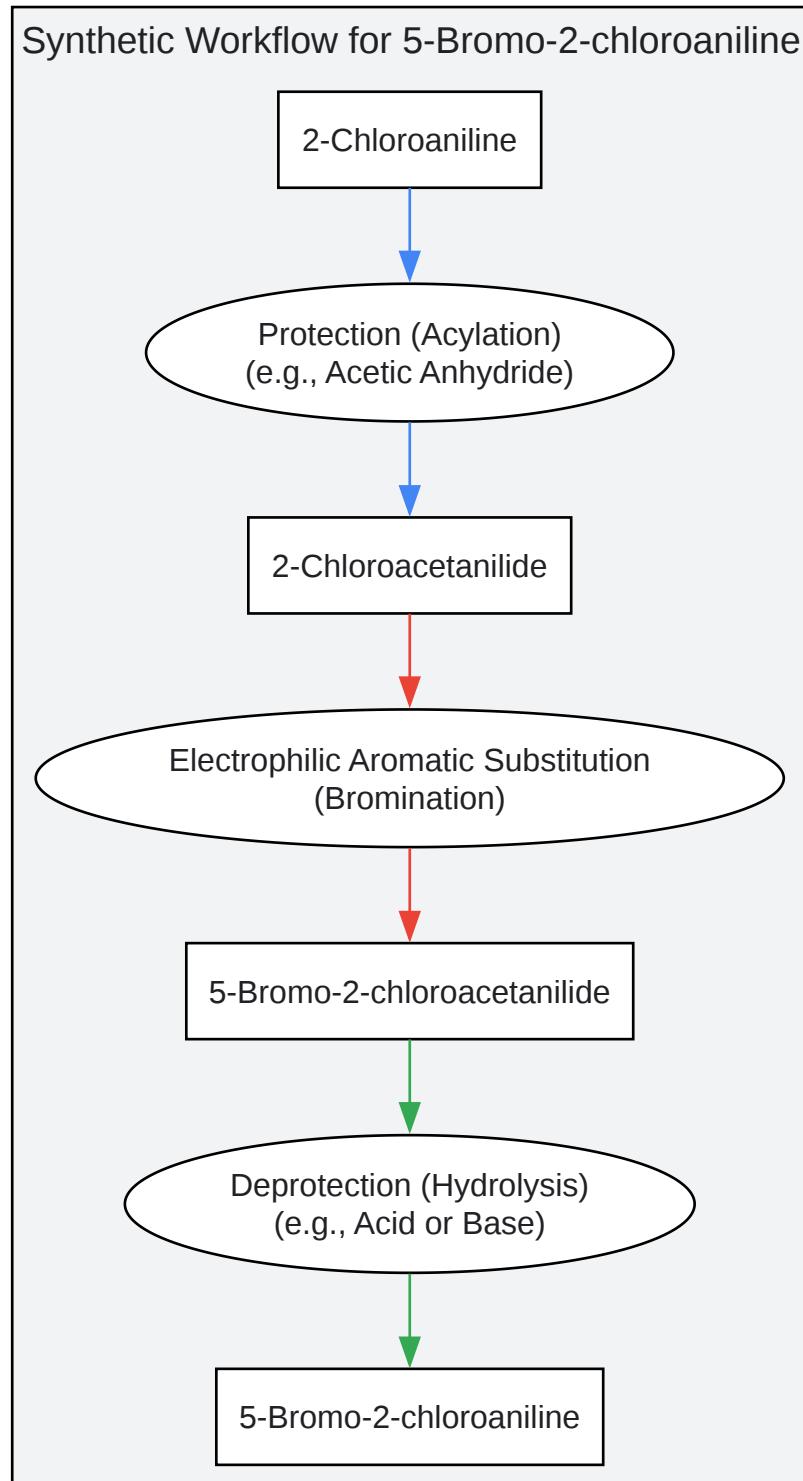
Cat. No.: *B183919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-2-chloroaniline**, a halogenated aniline derivative of significant interest in organic synthesis and pharmaceutical development. The document details its molecular characteristics, a plausible synthetic route with experimental protocols, and its potential applications as a versatile building block for more complex molecules.

Core Molecular Data


5-Bromo-2-chloroaniline is a substituted aromatic amine containing both bromine and chlorine atoms on the benzene ring. These halogen substituents, along with the reactive amino group, provide multiple sites for functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrCIN	[1] [2]
Molecular Weight	206.47 g/mol	[1] [2]
CAS Number	60811-17-8	[1] [2]
Physical State	Solid	[2]
Melting Point	48°C	[2]
Boiling Point	255.8°C at 760 mmHg	[2]
Density	1.722 g/cm ³	[2]

Synthetic Pathway and Experimental Protocols

While specific, detailed experimental data for the synthesis of **5-Bromo-2-chloroaniline** can be limited, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and analogous transformations of similar haloanilines. A common approach involves the protection of the reactive amino group of a suitable aniline precursor, followed by sequential halogenation and subsequent deprotection.

A hypothetical synthetic workflow starting from 2-chloroaniline is outlined below. This process involves an initial acylation to protect the amine, followed by electrophilic aromatic substitution for bromination, and finally deprotection to yield the target compound.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **5-Bromo-2-chloroaniline**.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential synthesis of **5-Bromo-2-chloroaniline** from 2-chloroaniline. This procedure is based on common laboratory practices for similar transformations and would require optimization for specific laboratory conditions.

Step 1: Protection of the Amino Group (Acylation)

- In a round-bottom flask, dissolve 2-chloroaniline in glacial acetic acid.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Pour the reaction mixture into ice-cold water to precipitate the product, 2-chloroacetanilide.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Electrophilic Aromatic Substitution (Bromination)

- Dissolve the dried 2-chloroacetanilide in a suitable solvent, such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The directing effects of the acetamido and chloro groups will favor bromination at the 5-position.
- Stir the mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.
- The product, 5-bromo-2-chloroacetanilide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Deprotection of the Amino Group (Hydrolysis)

- To the 5-bromo-2-chloroacetanilide, add a solution of aqueous hydrochloric acid and ethanol.
- Heat the mixture under reflux until TLC analysis shows the disappearance of the starting material.
- Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide, to deprotonate the amine.
- The final product, **5-bromo-2-chloroaniline**, will precipitate.
- Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines like **5-Bromo-2-chloroaniline** are important intermediates in the synthesis of a wide range of biologically active molecules.^{[3][4]} The presence of multiple reactive sites allows for diverse chemical modifications, making them valuable starting materials for the construction of novel molecular scaffolds.^{[5][6]}

Derivatives of similar chloro-containing anilines have been investigated for various therapeutic applications, including the development of kinase inhibitors and modulators of signaling pathways implicated in diseases such as cancer.^{[4][7]} The unique substitution pattern of **5-Bromo-2-chloroaniline** offers the potential for the synthesis of targeted therapeutic agents. For instance, the amino group can be readily acylated or involved in coupling reactions, while the halogen atoms can participate in cross-coupling reactions to introduce further molecular complexity.^[6] This versatility makes **5-Bromo-2-chloroaniline** a compound of interest for medicinal chemists and researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook
[chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-chloroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183919#5-bromo-2-chloroaniline-molecular-weight-and-formula\]](https://www.benchchem.com/product/b183919#5-bromo-2-chloroaniline-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com